molecular formula C13H19N3O3 B2956205 tert-butyl N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)carbamate CAS No. 2375259-71-3

tert-butyl N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)carbamate

Cat. No.: B2956205
CAS No.: 2375259-71-3
M. Wt: 265.313
InChI Key: PFHBRRJBVRBJPN-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)carbamate is a chemical compound with the molecular formula C13H19N3O3 and a molecular weight of 265.31 g/mol . This compound is known for its unique structure, which includes a tert-butyl carbamate group and a hexahydrocinnolinone moiety. It is used in various scientific research applications due to its interesting chemical properties.

Scientific Research Applications

tert-Butyl N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Preparation Methods

The synthesis of tert-butyl N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor of the hexahydrocinnolinone moiety under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions . The reaction conditions often include the use of a base such as cesium carbonate in a solvent like 1,4-dioxane at room temperature . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological system being studied. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

tert-Butyl N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)carbamate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to these similar compounds.

Properties

IUPAC Name

tert-butyl N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-13(2,3)19-12(18)14-9-4-5-10-8(6-9)7-11(17)16-15-10/h7,9H,4-6H2,1-3H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHBRRJBVRBJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=NNC(=O)C=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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